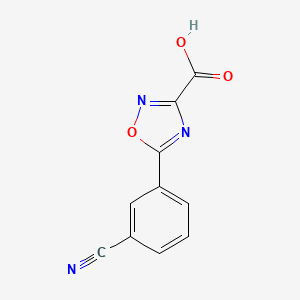

5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Overview

Description

5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyanobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable nitrile oxide to yield the desired oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid is in the development of anticancer agents. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth effectively .

Case Studies:

- A study highlighted the synthesis of novel 1,2,4-oxadiazole derivatives that displayed significant cytotoxicity against various cancer cell lines, including human colon adenocarcinoma and breast cancer .

- Another investigation found that specific oxadiazole derivatives had IC50 values lower than established chemotherapeutics like doxorubicin, indicating their potential as effective cancer treatments .

Pharmacological Applications

The compound has been explored for its interaction with biological targets such as enzymes and receptors. Molecular docking studies suggest that it may bind favorably to proteins involved in cancer pathways, enhancing its therapeutic potential.

Pharmacological Properties:

- Antitumor properties have been attributed to its ability to interact with cellular pathways that regulate apoptosis and cell proliferation.

- The presence of the cyano group enhances its reactivity and biological activity compared to other oxadiazole derivatives.

Material Science

Beyond its biological applications, this compound has potential uses in material science. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

Applications in Material Science:

- The compound can be utilized in the development of organic light-emitting diodes (OLEDs) due to its favorable photophysical properties.

- It may also serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical strength.

Summary of Key Findings

Mechanism of Action

The mechanism of action of 5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

- 5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid

- 5-(3-Nitrophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Uniqueness

5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the cyanophenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of bioactive molecules or advanced materials.

Biological Activity

5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound features an oxadiazole ring, which is known for its role in various biological activities. The presence of the cyanophenyl group enhances its electronic properties, making it a valuable candidate for drug development and material science applications.

Synthesis

The synthesis of this compound typically involves the cyclization of 3-cyanobenzoic acid with hydrazine hydrate, followed by treatment with a nitrile oxide. This method allows for the efficient formation of the oxadiazole ring and can be optimized for large-scale production using continuous flow reactors to ensure high yield and purity.

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various studies:

- Cell Viability Studies : In vitro studies on human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer) demonstrated significant cytotoxic effects. For instance, at a concentration of 10 µM, cell viability was reduced to approximately 64% for HT-29 cells after 24 hours .

- Apoptosis Induction : The compound was shown to increase apoptosis rates significantly compared to untreated controls. The apoptotic effect ranged from 9.4% to 51.2%, indicating strong pro-apoptotic activity .

- Cell Cycle Analysis : The compound influenced cell cycle dynamics by increasing the proportion of cells in the G0/G1 phase while reducing those in the S phase, suggesting a mechanism that may inhibit cancer cell proliferation .

Anti-inflammatory and Other Biological Activities

Beyond anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has shown potential in inhibiting inflammatory pathways and could serve as a lead compound for developing anti-inflammatory drugs .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical signaling pathways associated with cancer progression and inflammation. For example, it has been noted to affect the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and survival .

Comparative Analysis with Similar Compounds

To contextualize its efficacy, a comparison with similar oxadiazole derivatives reveals unique aspects:

| Compound Name | Anticancer Activity | Unique Features |

|---|---|---|

| This compound | High | Strong apoptosis induction |

| 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | Moderate | Less effective in apoptosis |

| 5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid | Moderate | Different substitution pattern affects activity |

The presence of the cyanophenyl group in this compound contributes to its enhanced biological activity compared to other derivatives .

Q & A

Q. Basic: What synthetic methodologies are optimal for preparing 5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid?

Answer:

The synthesis of oxadiazole derivatives typically involves cyclization reactions. A common approach for analogous compounds (e.g., 1,2,4-oxadiazole-3-carboxylic acids) includes:

Condensation : Reacting nitrile-containing precursors (e.g., 3-cyanophenyl derivatives) with hydroxylamine to form amidoxime intermediates.

Cyclization : Using activating agents like carbodiimides or trifluoroacetic anhydride (TFAA) to form the oxadiazole ring .

Functionalization : Introducing carboxylic acid groups via hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | TFAA, DCM, 0°C → RT | 65–75 | ≥95% |

| Hydrolysis | 2M NaOH, EtOH, reflux | 80–90 | ≥98% |

Q. Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of:

- HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient (retention time: ~8.2 min) .

- NMR : Key signals include:

- 1H NMR : δ 8.5–8.7 ppm (aromatic H), δ 4.2–4.5 ppm (oxadiazole ring protons).

- 13C NMR : δ 165–170 ppm (carboxylic acid C=O), δ 120–125 ppm (C≡N) .

- Mass Spectrometry : ESI-MS expected [M-H]⁻ at m/z 244.1 (calculated for C₁₀H₆N₃O₃⁻).

Q. Advanced: How can computational modeling predict the reactivity of the oxadiazole ring in catalytic reactions?

Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electron density at the oxadiazole N-O bond.

- Frontier Molecular Orbitals : Analyze HOMO/LUMO gaps to predict nucleophilic/electrophilic sites. For example, the cyanophenyl group lowers LUMO energy, enhancing electrophilicity .

- MD Simulations : Study solvation effects in DMF or THF to optimize reaction media .

Key Computational Findings :

| Parameter | Value | Relevance |

|---|---|---|

| HOMO (eV) | -6.2 | Indicates susceptibility to electrophilic attack |

| LUMO (eV) | -1.8 | High electrophilicity at oxadiazole ring |

Q. Advanced: What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?

Answer:

Discrepancies often arise from:

- Solubility Variability : Use standardized DMSO stock solutions (<0.1% v/v in assays) .

- Cellular Uptake Differences : Measure intracellular concentrations via LC-MS in cell lysates.

- Off-Target Effects : Employ orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm specificity .

Case Study : Inconsistent IC₅₀ values for antifungal activity were resolved by controlling pH (optimum: 7.4) and using ATP-binding cassette (ABC) transporter inhibitors to block efflux .

Q. Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

-

Short-Term : Store at -20°C in amber vials under argon.

-

Long-Term : Lyophilize and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Stability Data :

Condition Degradation (%) Time RT, light 15–20 7 days -80°C, dark <5 6 months

Q. Advanced: How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

Answer:

- Core Modifications : Replace the 3-cyanophenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance binding to kinase ATP pockets.

- Side Chain Engineering : Introduce methyl groups at the oxadiazole 5-position to improve hydrophobic interactions .

- In Silico Docking : Use AutoDock Vina to screen against PDB: 3POZ (EGFR kinase), prioritizing compounds with ΔG < -9 kcal/mol .

SAR Table :

| Derivative | IC₅₀ (EGFR, nM) | LogP |

|---|---|---|

| Parent Compound | 450 | 2.1 |

| 5-Me Derivative | 220 | 2.8 |

| 3-NO₂ Derivative | 95 | 1.9 |

Q. Basic: What solvents are compatible with this compound for spectroscopic analysis?

Answer:

- Polar Solvents : DMSO-d₆ (NMR), methanol (UV-Vis).

- Non-Polar Solvents : CDCl₃ (limited solubility; <1 mg/mL).

- Avoid : Water (poor solubility without sonication) .

Q. Advanced: How to address discrepancies in NMR spectral data due to tautomerism?

Answer:

- Variable Temperature NMR : Perform at 25°C and -40°C to identify tautomeric shifts.

- 2D NMR : Use HSQC to correlate ¹H-¹³C signals and confirm assignments.

- Computational Validation : Compare experimental δ values with DFT-predicted chemical shifts .

Example : The oxadiazole ring may exhibit keto-enol tautomerism, causing split peaks in ¹H NMR. Assign using COSY and NOESY .

Q. Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus and C. albicans).

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or HDACs .

Typical Results :

| Assay | Result |

|---|---|

| MIC (S. aureus) | 32 µg/mL |

| IC₅₀ (HeLa) | 45 µM |

Q. Advanced: How can salt formation improve physicochemical properties?

Answer:

- Sodium Salt : Enhances aqueous solubility (e.g., from 0.2 mg/mL to 12 mg/mL).

- L-lysine Salt : Improves bioavailability in pharmacokinetic studies.

- Characterization : Use XRD to confirm crystal structure and DSC for thermal stability .

Salt Screening Data :

| Salt Form | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|

| Free Acid | 0.2 | 215–217 |

| Sodium | 12 | 198–200 |

| L-lysine | 8.5 | 185–188 |

Properties

IUPAC Name |

5-(3-cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O3/c11-5-6-2-1-3-7(4-6)9-12-8(10(14)15)13-16-9/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEHYAKXSRNEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=NO2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.